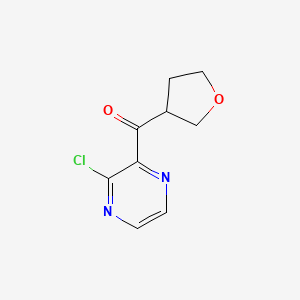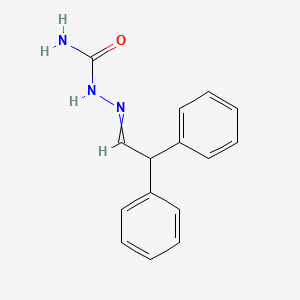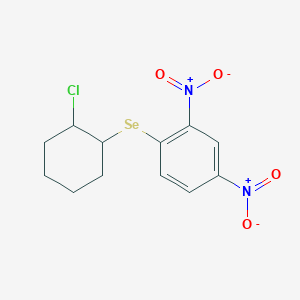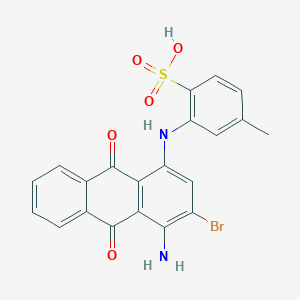
2,9,16,23-Tetraphenoxy-29H,31H-phthalocyanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,9,16,23-Tetraphenoxy-29H,31H-phthalocyanine is a phthalocyanine derivative known for its unique structural and electronic properties. Phthalocyanines are a group of macrocyclic compounds that have been extensively studied for their applications in various fields such as photonics, electronics, and catalysis. The tetraphenoxy substitution on the phthalocyanine core enhances its solubility and alters its electronic properties, making it a valuable compound for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,9,16,23-Tetraphenoxy-29H,31H-phthalocyanine typically involves the cyclotetramerization of phthalonitrile derivatives in the presence of a metal salt. One common method is the reaction of 4,5-diphenoxyphthalonitrile with a metal salt such as zinc acetate in a high-boiling solvent like quinoline. The reaction is carried out under reflux conditions, and the product is purified by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized to reduce costs and improve the quality of the final product.
化学反应分析
Types of Reactions
2,9,16,23-Tetraphenoxy-29H,31H-phthalocyanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its electronic properties.
Reduction: Reduction reactions can also be performed to modify the compound’s electronic structure.
Substitution: The phenoxy groups can be substituted with other functional groups to tailor the compound’s properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phthalocyanine derivatives with altered electronic properties, while substitution reactions can introduce new functional groups that enhance solubility or reactivity.
科学研究应用
2,9,16,23-Tetraphenoxy-29H,31H-phthalocyanine has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: Investigated for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the development of organic solar cells, sensors, and electronic devices due to its excellent photophysical and electrochemical properties.
作用机制
The mechanism of action of 2,9,16,23-Tetraphenoxy-29H,31H-phthalocyanine involves its interaction with molecular targets and pathways. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can induce cell death in cancer cells. The phenoxy groups enhance the compound’s solubility and cellular uptake, improving its efficacy in biological applications.
相似化合物的比较
2,9,16,23-Tetraphenoxy-29H,31H-phthalocyanine can be compared with other phthalocyanine derivatives, such as:
2,9,16,23-Tetra-tert-butyl-29H,31H-phthalocyanine: This compound has tert-butyl groups instead of phenoxy groups, which can affect its solubility and electronic properties.
2,9,16,23-Tetramethoxy-29H,31H-phthalocyanine:
Metal-substituted phthalocyanines: Compounds like zinc phthalocyanine and copper phthalocyanine have different metal centers, which can significantly alter their photophysical and catalytic properties.
The uniqueness of this compound lies in its phenoxy substitution, which provides a balance of solubility and electronic properties, making it suitable for a wide range of applications.
属性
分子式 |
C56H34N8O4 |
|---|---|
分子量 |
882.9 g/mol |
IUPAC 名称 |
6,15,24,33-tetraphenoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C56H34N8O4/c1-5-13-33(14-6-1)65-37-21-25-41-45(29-37)53-57-49(41)62-54-47-31-39(67-35-17-9-3-10-18-35)23-27-43(47)51(59-54)64-56-48-32-40(68-36-19-11-4-12-20-36)24-28-44(48)52(60-56)63-55-46-30-38(66-34-15-7-2-8-16-34)22-26-42(46)50(58-55)61-53/h1-32H,(H2,57,58,59,60,61,62,63,64) |
InChI 键 |
YQCQRPXVCLGQGD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2=CC3=C(C=C2)C4=NC5=NC(=NC6=C7C=C(C=CC7=C(N6)N=C8C9=C(C=CC(=C9)OC1=CC=CC=C1)C(=N8)N=C3N4)OC1=CC=CC=C1)C1=C5C=C(C=C1)OC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tris[(2-ethylhexanoyl)oxy]methylstannane](/img/structure/B13753328.png)


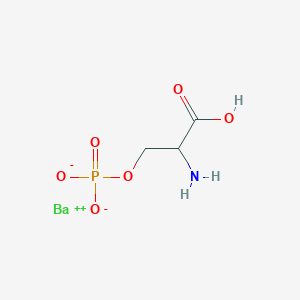
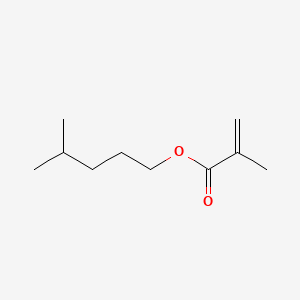

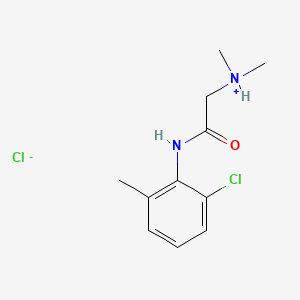
![Glycine, N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-2-propenyl-, methyl ester](/img/structure/B13753379.png)
